N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide, also known as EMB-2201, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It is a potent agonist of the cannabinoid receptors and is commonly used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide works by binding to the CB1 and CB2 receptors in the body. These receptors are primarily found in the brain and immune system, respectively. When N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide binds to these receptors, it produces a range of effects, including the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide has been shown to produce a range of biochemical and physiological effects. Studies have shown that it can produce analgesia, sedation, and hypothermia. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, reward, and pain.
Advantages and Limitations for Lab Experiments
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide is a potent and selective agonist of the CB1 and CB2 receptors, which makes it an ideal tool for studying the effects of cannabinoids on the body. However, it is important to note that the effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide may not necessarily be representative of the effects of other cannabinoids, as each cannabinoid has a unique pharmacological profile.
List of
Future Directions
1. Investigating the potential therapeutic applications of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide in the treatment of pain, anxiety, and other conditions.
2. Studying the effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide on the immune system and its potential applications in the treatment of inflammatory diseases.
3. Investigating the potential neuroprotective effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide and its potential applications in the treatment of neurodegenerative diseases.
4. Studying the pharmacokinetics and pharmacodynamics of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide to better understand its effects on the body.
5. Investigating the potential for N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide to produce addiction and dependence, and its potential applications in the treatment of addiction.
6. Studying the effects of N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide on different cell types and tissues to better understand its potential applications in different fields of medicine.
Synthesis Methods
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide can be synthesized by reacting 4-biphenylcarboxylic acid with N-ethyl-N-methyl-4-piperidone in the presence of a strong base such as potassium hydroxide. The resulting intermediate is then reacted with 1,4-bis(4-chlorophenyl)-1,4-butanedione to obtain the final product.
Scientific Research Applications
N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids. Studies have shown that N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-biphenylcarboxamide can produce a range of effects, including analgesia, sedation, and hypothermia.
properties
IUPAC Name |
N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O/c1-3-29(21-22-13-19-30(20-14-22)26-15-17-28(2)18-16-26)27(31)25-11-9-24(10-12-25)23-7-5-4-6-8-23/h4-12,22,26H,3,13-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCEMIMDBJZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.